molecular formula C7H10N2S B12888575 (S)-2-(Pyrrolidin-2-yl)thiazole

(S)-2-(Pyrrolidin-2-yl)thiazole

Cat. No.: B12888575
M. Wt: 154.24 g/mol
InChI Key: OHXHYELTRYIFII-LURJTMIESA-N
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Description

(S)-2-(Pyrrolidin-2-yl)thiazole is a chiral compound that features a pyrrolidine ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the compound may lead to the formation of the corresponding amine.

Scientific Research Applications

(S)-2-(Pyrrolidin-2-yl)thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Pyrrolidin-2-yl)thiazole: The enantiomer of (S)-2-(Pyrrolidin-2-yl)thiazole, which may have different biological activities.

    2-(Pyrrolidin-2-yl)imidazole: A similar compound with an imidazole ring instead of a thiazole ring.

    2-(Pyrrolidin-2-yl)oxazole: A compound with an oxazole ring, which may have different chemical reactivity and biological properties.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both pyrrolidine and thiazole rings. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m0/s1

InChI Key

OHXHYELTRYIFII-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=CS2

Canonical SMILES

C1CC(NC1)C2=NC=CS2

Origin of Product

United States

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